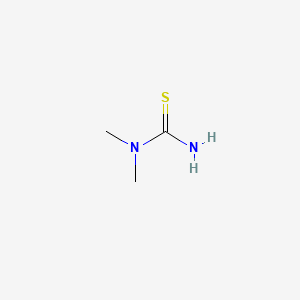![molecular formula C9H12O B1274288 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one CAS No. 33241-51-9](/img/structure/B1274288.png)
1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyltricyclo[2210~2,6~]heptan-3-one is an organic compound with the molecular formula C₉H₁₂O It is a tricyclic ketone, characterized by its unique structure that includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted tricyclic compounds.
Scientific Research Applications
1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one exerts its effects depends on its specific application. In chemical reactions, the compound’s tricyclic structure and functional groups play a crucial role in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Comparison with Similar Compounds
1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one can be compared with other tricyclic ketones and related compounds:
Tricyclo[2.2.1.0~2,6~]heptan-3-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
1-Methyltricyclo[2.2.1.0~2,6~]heptan-3-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-Propyltricyclo[2.2.1.0~2,6~]heptan-3-one: Contains a propyl group, resulting in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for various scientific and industrial purposes.
Properties
IUPAC Name |
1-ethyltricyclo[2.2.1.02,6]heptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9-4-5-3-6(9)7(9)8(5)10/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJRQCQJWAHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC1C2C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397054 |
Source


|
| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33241-51-9 |
Source


|
| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














